1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one
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Overview
Description
1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one is a compound that belongs to the class of ribonucleosides Ribonucleosides are essential components in various biological processes, including the formation of RNA
Preparation Methods
The synthesis of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one typically involves the glycosylation of a pyridine derivative with a ribofuranosyl donor. One common method includes the reaction of 5-nitropyridine-2-one with a protected ribofuranosyl chloride in the presence of a Lewis acid catalyst such as silver triflate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosidic bond. After the glycosylation step, the protecting groups on the ribofuranosyl moiety are removed to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Major products formed from these reactions include amino-substituted pyridine derivatives and various ribose-containing compounds.
Scientific Research Applications
1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in RNA-related processes and as a probe for studying ribonucleoside metabolism.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its structural similarity to other biologically active nucleosides.
Mechanism of Action
The mechanism of action of 1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one involves its incorporation into RNA or DNA, where it can interfere with normal nucleic acid synthesis and function. The nitro group may also undergo reduction to form reactive intermediates that can damage cellular components. The molecular targets and pathways involved include RNA polymerase and various enzymes involved in nucleoside metabolism .
Comparison with Similar Compounds
1-(Beta-d-ribofuranosyl)-5-nitropyridine-2-one can be compared with other ribonucleosides such as:
1-(Beta-d-ribofuranosyl)nicotinamide: A precursor for nicotinamide adenine dinucleotide (NAD+), involved in cellular metabolism.
5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5’-monophosphate: An intermediate in purine biosynthesis with regulatory roles in metabolism.
Ribavirin: An antiviral nucleoside analog used in the treatment of hepatitis C and viral hemorrhagic fevers.
The uniqueness of this compound lies in its nitropyridine moiety, which imparts distinct chemical reactivity and potential biological activity compared to other ribonucleosides.
Properties
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O7/c13-4-6-8(15)9(16)10(19-6)11-3-5(12(17)18)1-2-7(11)14/h1-3,6,8-10,13,15-16H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGNUHMLOMOYQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1[N+](=O)[O-])C2C(C(C(O2)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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